
5-Methoxy-1,3-dimethylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1,3-dimethylisoquinoline is a heterocyclic aromatic compound with the molecular formula C12H13NO It is a derivative of isoquinoline, characterized by the presence of methoxy and dimethyl substituents on the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,3-dimethylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromoaryl ketones with terminal alkynes and acetonitrile in the presence of a copper(I) catalyst can efficiently produce isoquinoline derivatives . Another method involves the use of polyphosphate esters and oximes derived from 3,4-diphenylbut-3-en-2-one derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-1,3-dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines with different functional groups.
Applications De Recherche Scientifique
5-Methoxy-1,3-dimethylisoquinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Methoxy-1,3-dimethylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Methoxy-1,3-dimethylisoquinoline include other methoxy-substituted isoquinolines and quinoline derivatives, such as 5-Methoxyquinoline and 5-Methoxy-1,2,3-triazine .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of methoxy and dimethyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications and industrial uses.
Propriétés
Numéro CAS |
89221-27-2 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
5-methoxy-1,3-dimethylisoquinoline |
InChI |
InChI=1S/C12H13NO/c1-8-7-11-10(9(2)13-8)5-4-6-12(11)14-3/h4-7H,1-3H3 |
Clé InChI |
ZCGWDGHEBVMWRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC=C2OC)C(=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



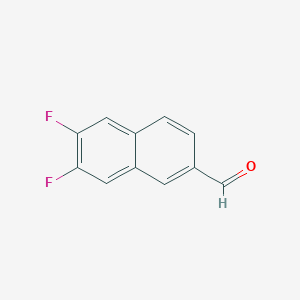

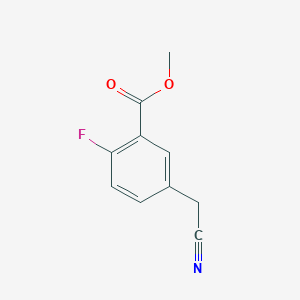

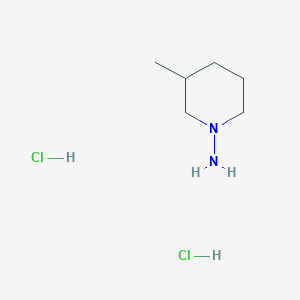
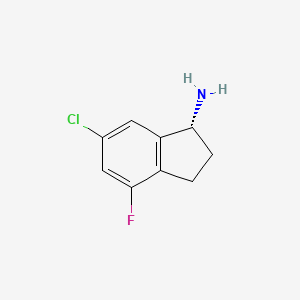
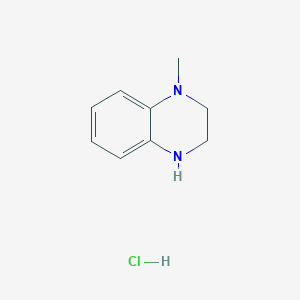
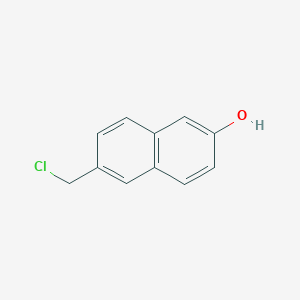
![3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one](/img/structure/B15070529.png)
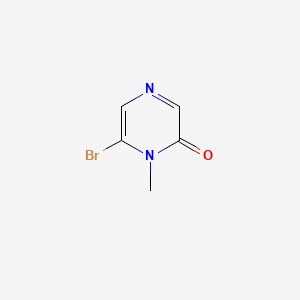
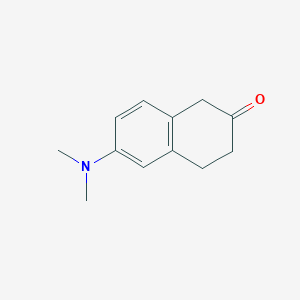
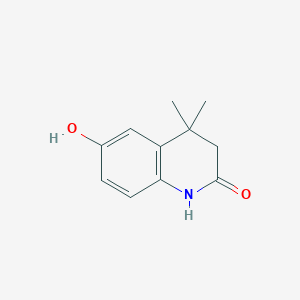
![2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B15070576.png)
